PROTAC FLT-3 degrader 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

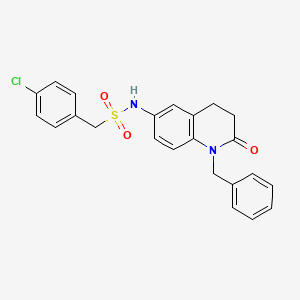

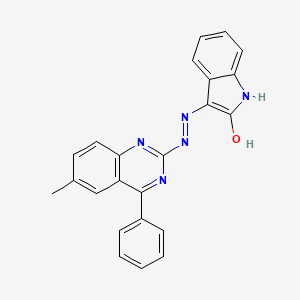

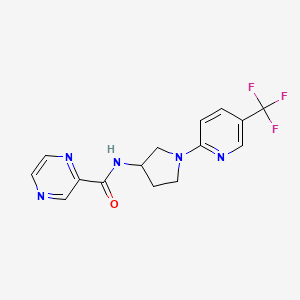

PROTAC FLT-3 degrader 1 is a von Hippel-Lindau-based PROTAC FLT-3 internal tandem duplication (ITD) degrader . It has an IC50 of 0.6 nM and exhibits anti-proliferative activity and apoptosis induction .

Synthesis Analysis

PROTACs, including PROTAC FLT-3 degrader 1, are developed to be a useful technology for targeted protein degradation . A bifunctional PROTAC molecule consists of a ligand (mostly small-molecule inhibitor) of the protein of interest (POI) and a covalently linked ligand of an E3 ubiquitin ligase (E3) .Molecular Structure Analysis

PROTACs are heterobifunctional structures consisting of a ligand that binds a protein to be degraded and a ligand for an E3 ubiquitin ligase . The bridging between the protein of interest and the E3 ligase mediated by the PROTAC facilitates ubiquitination of the protein and its proteasomal degradation .Chemical Reactions Analysis

Upon binding to the POI, the PROTAC can recruit E3 for POI ubiquitination, which is subjected to proteasome-mediated degradation . Western blot results showed that PROTAC 5 reduced the protein levels of FLT-3 and c-KIT in HL-60 cells, and induced the degradation of FLT-3 via the ubiquitin-proteasome system .科学的研究の応用

FLT-3 Inhibition in Acute Myeloid Leukemia (AML)

FLT-3 (FMS-like tyrosine kinase 3) is a therapeutic target in AML. FLT-3 mutations, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are common in AML . PROTAC FLT-3 degrader 1 could be explored as a novel approach to inhibit FLT-3 and potentially overcome resistance to FLT-3 inhibitors .

Targeted Therapy for FLT-3-Driven Cancers

FLT-3 is implicated in various cancers, including AML, acute lymphoblastic leukemia (ALL), and solid tumors. PROTAC FLT-3 degrader 1 may offer a promising strategy to selectively degrade FLT-3, thereby suppressing cancer cell growth and survival .

Combination Therapy with Other Agents

Combining PROTAC FLT-3 degrader 1 with existing FLT-3 inhibitors or other targeted therapies could enhance treatment efficacy. Synergistic effects may arise by simultaneously inhibiting FLT-3 signaling and promoting its degradation .

Overcoming Drug Resistance

FLT-3 inhibitors often face resistance due to mutations or alternative signaling pathways. PROTAC FLT-3 degrader 1 might circumvent resistance mechanisms by directly degrading FLT-3, regardless of its mutational status .

Exploring FLT-3-Dependent Signaling Networks

Studying the downstream effects of FLT-3 degradation induced by PROTAC FLT-3 degrader 1 can reveal insights into FLT-3-dependent signaling pathways. This knowledge could guide the development of more effective therapeutic strategies .

Pharmacokinetics and Toxicity Assessment

Understanding the pharmacokinetics, bioavailability, and safety profile of PROTAC FLT-3 degrader 1 is crucial for clinical translation. Preclinical studies should investigate its distribution, metabolism, and potential adverse effects .

In Vivo Efficacy Studies

Animal models (e.g., xenografts or patient-derived xenografts) can evaluate the efficacy of PROTAC FLT-3 degrader 1 in vivo. Assessments should include tumor regression, survival rates, and impact on normal tissues .

Structural Optimization and Drug Design

Continued research can focus on optimizing the PROTAC FLT-3 degrader 1 structure for improved binding affinity, selectivity, and stability. Rational drug design approaches may enhance its therapeutic potential .

Safety And Hazards

将来の方向性

PROTACs, including PROTAC FLT-3 degrader 1, are considered the future of leukemia therapeutics . With clinical proof-of-concept for PROTAC molecules against two well-established cancer targets provided in 2020, the field is poised to pursue targets that were previously considered 'undruggable’ . The recent advances in the field will usher in an era of rational degrader design .

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H61N9O9S2/c1-31-45(71-30-54-31)34-10-8-32(9-11-34)27-53-47(64)40-24-36(62)28-60(40)48(65)46(52(5,6)7)58-44(63)18-19-67-20-21-68-22-23-69-37-16-17-39-41(25-37)72-50-56-38(29-61(39)50)33-12-14-35(15-13-33)55-49(66)57-43-26-42(70-59-43)51(2,3)4/h8-17,25-26,29-30,36,40,46,62H,18-24,27-28H2,1-7H3,(H,53,64)(H,58,63)(H2,55,57,59,66)/t36-,40+,46-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJBYQODYFQASC-YKCITUTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H61N9O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1020.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PROTAC FLT-3 degrader 1 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)

![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)